molecular formula C12H18O B569805 1-Methoxy-3-(penta-3-yl)benzene CAS No. 1365656-08-1

1-Methoxy-3-(penta-3-yl)benzene

Cat. No.: B569805
CAS No.: 1365656-08-1
M. Wt: 178.275
InChI Key: VCPHKJRGXCPQSR-UHFFFAOYSA-N
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Description

1-Methoxy-3-(penta-3-yl)benzene (CAS: 1365656-08-1, molecular formula: C₁₂H₁₈O, molecular weight: 178.27 g/mol) is a tertiary alkyl aromatic compound featuring a methoxy group at the 1-position and a pentan-3-yl substituent at the 3-position of the benzene ring . It is synthesized via aluminum chloride-mediated activation/methylation of tertiary benzyl alcohols, as demonstrated in Method A (e.g., 71% yield from diethylarylcarbinol 8c) . Key spectral data include:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.21 (t, J = 7.7 Hz, 1H), 6.71–6.76 (m, 3H), 3.80 (s, 3H, OCH₃), 2.27–2.31 (m, 1H), 1.66–1.74 (m, 2H), 1.51–1.58 (m, 2H), 0.78 (t, J = 7.4 Hz, 3H) .
  • ¹³C NMR (125 MHz, CDCl₃): δ 159.6 (Cq-OCH₃), 147.7 (Cq), 129.0, 120.4, 113.8, 110.7, 55.1 (OCH₃), 49.8, 29.3, 12.3 .

Its methoxy group acts as an electron-donating substituent, directing electrophilic substitution to the ortho and para positions .

Properties

IUPAC Name

1-methoxy-3-pentan-3-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-10(5-2)11-7-6-8-12(9-11)13-3/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPHKJRGXCPQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

  • Asymmetric reductive amination :

    • Reactants : m-Methoxyacetophenone and chiral amines (e.g., S-phenylethylamine).

    • Catalyst system : Tetraalkyl titanate (e.g., tetraisopropyl titanate) with Raney-Ni under H₂ pressure.

    • Conditions : 80°C, 3 atm H₂, methanol or tetrahydrofuran solvent.

    • Yield : 75–78% after purification.

  • Debenzylation :

    • Catalyst : 5–20% Pd/C under hydrogen or catalytic transfer hydrogenation (CTH) with ammonium formate.

    • Conditions : 60–80°C, 3–30 atm H₂, methanol/isopropanol solvents.

    • Optical purity : >99% enantiomeric excess (ee).

Key Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps reduce side reactions
H₂ Pressure3–30 atmElevated pressure accelerates debenzylation
Solvent PolarityMethanol > THFPolar solvents improve catalyst activity
Catalyst Loading10–20% Pd/CBalances cost and efficiency

This method’s robustness stems from the synergistic use of titanium-based catalysts for stereochemical control and Pd/C for efficient debenzylation.

Catalytic Transfer Hydrogenation (CTH)

The same patent highlights CTH as a milder alternative to traditional hydrogenation:

Reaction Design

  • Hydrogen donor : Ammonium formate or citric acid.

  • Catalyst : 5–20% Pd/C.

  • Conditions : 40–80°C, atmospheric pressure, methanol/isopropanol solvent.

  • Yield : Comparable to H₂-based methods (75–78%).

Advantages Over Conventional Hydrogenation

  • Safety : Eliminates high-pressure H₂ equipment.

  • Selectivity : Reduces over-reduction of sensitive functional groups.

  • Scalability : Simplified reactor design for industrial applications.

Research from the University of Groningen explores penta-3-yl group introduction via allenic intermediates:

Synthetic Pathway

  • Substrate preparation : Phenylacetylene reacts with penta-3-one under palladium catalysis.

  • Coupling : Biarylphosphines (SPhos/XPhos) facilitate C–C bond formation.

  • Purification : Column chromatography (pentane/ethyl acetate).

Reaction Metrics

ParameterValueOutcome
CatalystSPhos/XPhos48% yield improvement vs. other ligands
SolventPentaneMinimizes polar byproducts
Temperature25–40°CBalances reaction rate and selectivity

This method’s versatility allows modular construction of the penta-3-yl moiety, though yields remain moderate (32–48%).

Comparative Analysis of Methods

MethodYield (%)Optical Purity (% ee)ScalabilityCost Efficiency
Asymmetric Reductive Amination75–78>99HighModerate
Catalytic Transfer Hydrogenation75–78>99HighHigh
Allene Coupling32–48N/AModerateLow

Key Insights :

  • Asymmetric methods dominate for enantioselective synthesis but require chiral auxiliaries.

  • CTH offers operational simplicity for industrial-scale production.

  • Allene routes provide structural flexibility but need yield optimization.

Chemical Reactions Analysis

1-Methoxy-3-(penta-3-yl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated, nitrated, or sulfonated derivatives of the compound.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(penta-3-yl)benzene depends on its specific application. In proteomics research, the compound may interact with proteins through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can help elucidate protein structures and functions.

In medicinal chemistry, the compound’s derivatives may target specific molecular pathways or receptors, leading to therapeutic effects. The exact mechanism of action would depend on the specific derivative and its biological target .

Comparison with Similar Compounds

Key Observations :

  • Functional Group Influence: The methoxy group in 1-Methoxy-3-(penta-3-yl)benzene enhances electron density on the aromatic ring compared to non-methoxy analogs like (3-methylpentan-3-yl)benzene, favoring electrophilic substitution . In contrast, the phenol group in 5d introduces acidity (pKa ~10) and hydrogen-bonding capability, altering solubility and reactivity .
  • Synthetic Efficiency: Yields vary significantly based on substituent bulk and reaction conditions.

Spectral and Physical Properties

  • NMR Shifts : The methoxy group in this compound resonates at δ 3.80 (¹H) and 55.1 (¹³C), consistent with other methoxy-substituted aromatics (e.g., δ 3.83 in 1-Methoxy-3-(phenylethynyl)benzene) .
  • Thermal Stability : tert-Alkyl-substituted aromatics generally exhibit higher thermal stability compared to linear alkyl or ethynyl analogs due to reduced steric strain .

Q & A

Q. What are the common synthetic routes for preparing 1-Methoxy-3-(penta-3-yl)benzene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound is typically synthesized via cross-coupling reactions. A validated approach involves:

  • Catalytic Coupling : Using aryl halides (e.g., 3-bromo-1-methoxybenzene) with penta-3-yl Grignard reagents in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .
  • Optimization : Reaction yields are improved by controlling temperature (80–120°C), solvent polarity (THF or Et₂O), and stoichiometry (1:1.3 aryl halide to Grignard reagent). Purification via silica gel chromatography (n-pentane/DCM, 9:1) ensures high purity .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most effective?

Methodological Answer: Key characterization methods include:

  • NMR Spectroscopy : ¹H NMR (δ 3.83 ppm for methoxy protons) and ¹³C NMR (δ 55–160 ppm for aromatic and aliphatic carbons) confirm substitution patterns and regiochemistry .
  • Mass Spectrometry : GC-MS (e.g., m/z 208 for molecular ion) and collision cross-section (CCS) predictions (140–153 Ų for [M+H]⁺ adducts) validate molecular weight and structural conformation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of derivatives across studies?

Methodological Answer: Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) are addressed through:

  • Dose-Response Analysis : Testing derivatives at varying concentrations (e.g., 10–50 µM) to establish EC₅₀ values .
  • Structural-Activity Relationships (SAR) : Modifying substituents (e.g., replacing nitro groups with alkyl chains) to isolate activity mechanisms .
  • Comparative Assays : Using standardized cell lines (e.g., HeLa or E. coli ATCC 25922) to ensure reproducibility .

Q. How can computational chemistry predict physicochemical properties like collision cross-section (CCS) values?

Methodological Answer: CCS values, critical for ion mobility spectrometry, are predicted via:

  • Quantum Mechanical Modeling : Density Functional Theory (DFT) calculations optimize 3D conformers .
  • Machine Learning Tools : Algorithms trained on experimental CCS datasets (e.g., [M+Na]⁺ = 153.2 Ų) correlate structural features with mobility .

Q. How do substituents (e.g., methoxy vs. nitro groups) influence the reactivity of this compound in electrophilic substitutions?

Methodological Answer:

  • Electron-Donating Methoxy Group : Directs electrophiles to the para position via resonance activation, enhancing regioselectivity in nitration or halogenation .
  • Steric Effects : Bulky penta-3-yl groups hinder ortho substitution, favoring meta/para pathways. Kinetic studies (e.g., monitoring reaction intermediates via LC-MS) validate mechanistic trends .

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